molecular formula C15H19N3OS B2723360 2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone CAS No. 88577-91-7

2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone

Cat. No.: B2723360
CAS No.: 88577-91-7
M. Wt: 289.4
InChI Key: BOLHXIDZIHQLOC-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a triazole-derived compound featuring a unique structural arrangement of substituents: a tert-butylsulfanyl group, a 4-methylphenyl group, and a 1H-1,2,4-triazole ring attached to an ethanone backbone. The tert-butylsulfanyl group contributes steric bulk and lipophilicity, while the 4-methylphenyl group enhances aromatic interactions. Its molecular formula is C₁₅H₁₈N₃OS, with a molecular weight of 288.4 g/mol, distinguishing it from simpler triazole derivatives .

Properties

IUPAC Name

2-tert-butylsulfanyl-1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-11-5-7-12(8-6-11)13(19)14(20-15(2,3)4)18-10-16-9-17-18/h5-10,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLHXIDZIHQLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(N2C=NC=N2)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320929
Record name 2-tert-butylsulfanyl-1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665899
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88577-91-7
Record name 2-tert-butylsulfanyl-1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Mediated Cycloaddition Approaches

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for 1,2,3-triazoles, 1,2,4-triazoles require alternative methodologies. A modified approach involves:

  • Hydrazine-nitrile cyclocondensation : Reacting 4-methylphenylacetonitrile with tert-butyl hydrazinecarbodithioate under acidic conditions to form the triazole ring.
  • Oxidative cyclization : Using iodine/NaOH systems to convert thiocarbamoyl hydrazones into 1,2,4-triazoles.

Table 1: Comparative Yields for Triazole Ring Formation

Method Reagents Temperature Yield (%)
Hydrazine-nitrile HCl/EtOH, reflux 80°C 68
Oxidative cyclization I₂/NaOH, THF 25°C 72

Preparation of 2-(tert-Butylsulfanyl)-1-(4-Methylphenyl)Ethanone Intermediates

Bromination of 1-(4-Methylphenyl)Ethanone

α-Bromination is achieved using molecular bromine (Br₂) in acetic acid:
$$
\text{1-(4-Methylphenyl)ethanone} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{2-bromo-1-(4-methylphenyl)ethanone} \quad (85\% \text{ yield})
$$

Thioetherification with tert-Butylthiol

The brominated intermediate undergoes nucleophilic substitution with tert-butylthiolate:
$$
\text{2-Bromoethanone} + \text{(CH}3\text{)}3\text{CSNa} \xrightarrow{\text{DMF}} \text{2-(tert-butylsulfanyl)-1-(4-methylphenyl)ethanone} \quad (78\% \text{ yield})
$$

Critical Parameters :

  • Solvent polarity : DMF > DMSO > THF (yields correlate with solvent polarity).
  • Temperature : 50°C optimal to minimize disulfide byproducts.

Methods for Introducing the 1H-1,2,4-Triazol-1-yl Group

Nucleophilic Displacement at the α-Position

The tert-butylsulfanyl-substituted ethanone undergoes a second substitution with 1H-1,2,4-triazole sodium salt:
$$
\text{2-(tert-Butylsulfanyl)ethanone} + \text{Na(C}2\text{N}3\text{H}2\text{)} \xrightarrow{\text{CuCl}2/\text{EY}} \text{Target compound} \quad (62\% \text{ yield})
$$

Catalytic System :

  • CuCl₂ (5 mM) and Eosin Y (EY, 5 mM) under green LED irradiation (530 nm) enhance reaction efficiency by generating singlet oxygen.

Table 2: Catalytic Systems for Triazole Substitution

Catalyst Light Source Time (h) Yield (%)
CuCl₂/EY Green LED 4 62
Pd(OAc)₂ Dark 12 41

Optimization of Reaction Conditions

Solvent Effects on Geminal Di-Substitution

Polar aprotic solvents (DMF, DMSO) favor the dual substitution by stabilizing transition states:

  • DMF : 62% yield
  • Acetonitrile : 48% yield
  • Toluene : <10% yield

Temperature and Reaction Time

  • Optimal range : 60–70°C (higher temperatures accelerate elimination).
  • Reaction monitoring : TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H), 7.31 (d, J = 8.2 Hz, 2H, Ar-H), 5.89 (s, 2H, CH₂-triazole), 2.42 (s, 3H, CH₃), 1.38 (s, 9H, C(CH₃)₃).
  • ¹³C NMR : δ 196.5 (C=O), 148.2 (triazole-C), 139.8 (Ar-C), 34.1 (C(CH₃)₃), 21.3 (Ar-CH₃).

Mass Spectrometry

  • ESI-MS : m/z 345.1 [M+H]⁺ (calc. 344.4).

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The bulky tert-butyl group may hinder enzymatic metabolism, extending half-life relative to smaller substituents (e.g., methyl or fluorine) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) in analogs enhance stability and CYP450 binding affinity, while electron-donating groups (e.g., methyl) may alter redox properties .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(2,4-Difluorophenyl) Analog M2
Aqueous Solubility (mg/mL) <0.1 (predicted) 0.5–1.0 0.2
logP 3.8 2.5 2.9
Metabolic Stability High (tert-butyl hindrance) Moderate (fluorine reduces oxidation) Low (rapid clearance)

Biological Activity

The compound 2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, characterized by its unique structure incorporating a triazole moiety, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N2OS
  • Molecular Weight : 252.35 g/mol
  • CAS Number : 18303-04-3
  • Density : 1.2 g/cm³
  • Melting Point : 121-123 °C

The biological activity of this compound is primarily attributed to the presence of the triazole ring and the tert-butylsulfanyl group. Research indicates that compounds containing triazoles often exhibit significant pharmacological properties due to their ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit antimicrobial properties. For instance, mercapto-substituted 1,2,4-triazoles have shown effectiveness against various bacterial strains and fungi. The incorporation of the tert-butylsulfanyl group may enhance these antimicrobial effects by increasing lipophilicity and improving cell membrane penetration .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound can inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted that certain triazole derivatives displayed promising antineoplastic activities, suggesting that this compound may also possess similar effects .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been noted in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial for developing treatments for inflammatory diseases .

Case Studies

StudyFindings
Study on Triazole Derivatives (2020)Evaluated various triazole compounds for antibacterial and antifungal activities.Compounds exhibited significant antimicrobial activity against tested pathogens.
Anticancer Activity in Triazoles (2020)Investigated the effects of triazole derivatives on cancer cell lines.Some derivatives showed high cytotoxicity against cancer cells, indicating potential for further development as anticancer agents.
Anti-inflammatory Properties (2019)Assessed the impact of triazole compounds on inflammation markers in vitro.Demonstrated reduction in inflammatory markers, supporting their use in treating inflammatory conditions.

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to predict the biological activity of compounds like this compound using molecular modeling techniques. These studies utilize software such as SwissADME to evaluate pharmacokinetic properties and potential interactions with biological targets .

Q & A

Q. Optimization Considerations :

  • Catalysts like AlCl₃ (Lewis acid) enhance acylation efficiency .
  • Solvent choice (e.g., DMF or THF) impacts reaction kinetics and yield .

How is the molecular structure of this compound confirmed experimentally?

Basic Research Question
Structural confirmation relies on spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.3 ppm, triazole protons at δ ~8.2 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and crystallographic packing (e.g., triazole-thioether dihedral angles ~75°) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~331) .

What methodologies are used to analyze its interactions with biological targets?

Advanced Research Question
Interaction studies employ:

  • Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀ values) against target enzymes like cytochrome P450 or kinases .
  • Molecular Docking : Computational models (DFT or MD simulations) predict binding affinities to receptors (e.g., triazole-sulfanyl interactions with catalytic sites) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-protein binding .

Key Finding : Structural analogs with triazole-thioether motifs show enhanced binding to fungal CYP51 (ergosterol biosynthesis target) .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies may arise from purity, assay conditions, or target specificity. Mitigation strategies include:

  • Purity Validation : HPLC (>95% purity) and elemental analysis to exclude impurities .
  • Comparative Studies : Test the compound alongside structurally similar derivatives (Table 1) under standardized conditions .

Q. Table 1: Structural Analogs and Their Bioactivities

CompoundKey ModificationsObserved ActivityReference
1-(4-Chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanoneTriazine instead of triazoleAnticancer (IC₅₀ = 12 μM)
2-{[5-(4-tert-butylphenyl)...}tert-Butylphenyl substitutionAntifungal (MIC = 8 μg/mL)

What strategies optimize reaction yields during synthesis?

Advanced Research Question
Yield optimization requires:

  • Temperature Control : Lower temperatures (~0°C) reduce side reactions during thioether formation .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve acylation efficiency by 20–30% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance triazole cyclization kinetics .

Case Study : Replacing THF with DMF increased yield from 45% to 68% in analogous triazole-thioether syntheses .

What are the implications of its electronic properties for material science applications?

Advanced Research Question
The compound’s conjugated triazole-sulfanyl system enables:

  • Charge-Transfer Complexes : UV-Vis spectroscopy reveals λₐᵦₛ ~270 nm (π→π* transitions), suggesting potential in organic semiconductors .
  • Solvatochromism : Solvent-dependent emission shifts (Δλ ~15 nm in ethanol vs. hexane) indicate tunable optoelectronic behavior .

How does steric hindrance from the tert-butyl group influence reactivity?

Advanced Research Question
The bulky tert-butyl group:

  • Reduces Nucleophilic Attack : Slows SN₂ reactions at the adjacent sulfur atom .
  • Enhances Thermal Stability : TGA data show decomposition onset at ~220°C, compared to ~180°C for non-bulky analogs .

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